3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one is a compound that belongs to the class of imidazolones, which are heterocyclic compounds characterized by their five-membered ring structure containing nitrogen atoms. This compound exhibits unique structural features due to the presence of a 2,6-dimethylphenyl substituent and an ethyl group, making it of interest in various chemical and pharmaceutical applications.
3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one is classified as:
The synthesis of 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one typically involves the following steps:
The use of continuous flow reactors in industrial settings can enhance yield and purity. Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure efficient synthesis.
The molecular structure of 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one can be represented by its molecular formula and molecular weight .
| Property | Value |
|---|---|
| CAS Number | 64429-46-5 |
| IUPAC Name | 1-(2,6-dimethylphenyl)-4-ethyl-2-methyl-4H-imidazol-5-one |
| InChI Key | FCIYDFBPJVPCPP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C |
The structure features a five-membered imidazole ring with substituents that influence its chemical properties and reactivity.
3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one participates in several types of reactions:
These reactions can be conducted under controlled conditions to achieve desired products efficiently. The presence of steric hindrance from the 2,6-dimethylphenyl group affects reactivity patterns.
The mechanism by which 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one exerts its effects is largely dependent on its interactions at the molecular level:
The compound is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and crystallization conditions.
Key chemical properties include:
3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5